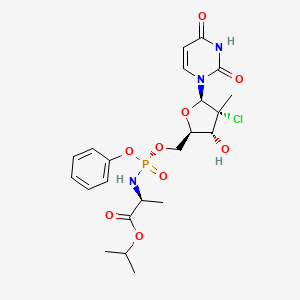

Chloro (R)-Phosphoryl Sofosbuvir

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29ClN3O9P |

|---|---|

Molecular Weight |

545.9 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1 |

InChI Key |

SFPFZQKYPOWCSI-YBSJRAAASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Stereocontrolled Phosphoryl Sofosbuvir Analogs

Development of Chiral Phosphorus Reagents for Phosphoramidate (B1195095) Formation

The creation of the phosphoramidate prodrug moiety is a critical step in the synthesis of Sofosbuvir (B1194449). This requires a chiral phosphorus reagent that can be coupled with the nucleoside. Research has focused on preparing these reagents in a way that allows for the eventual formation of the desired (Sp)-configured final product.

The most common chiral phosphorus reagent used for Sofosbuvir synthesis is (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This reagent is typically synthesized in situ from readily available starting materials: phenyl dichlorophosphate (B8581778) and the isopropyl ester of L-alanine. researchgate.net The reaction of phenyl dichlorophosphate with one equivalent of L-alanine isopropyl ester hydrochloride yields a mixture of the (R)- and (S)-diastereomers at the phosphorus center. researchgate.netwisc.edu

Similarly, reacting p-nitrophenyl dichlorophosphate with isopropyl L-alanate in the presence of triethylamine, followed by the addition of phenol, produces the corresponding phosphoramidating reagent as a roughly 1:1 mixture of diastereomers. wisc.edu While these syntheses produce a mixture, this diastereomeric mixture of the chloro-reagent is often used directly in the subsequent coupling step, relying on kinetic resolution or the influence of reaction conditions to favor the desired product. researchgate.netunisi.it However, efforts have also been made to isolate a single diastereomer of the reagent itself. Conditions have been identified that allow for the crystallization of the p-nitrophenyl phosphoramidate reagent in a 96% diastereomeric excess, providing a more direct, albeit lower-yield, route to a stereochemically pure reagent. wisc.edu

To overcome the challenge of separating diastereomers, chemists have explored the use of chiral auxiliaries and catalytic asymmetric synthesis. Chiral auxiliaries are stoichiometric, optically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. In the context of P-stereogenic compounds, pioneering work has demonstrated that auxiliaries can provide reliable stereocontrol. nih.gov For instance, chiral sulfinyl auxiliaries have been successfully used in asymmetric synthesis to control the formation of stereocenters. researchgate.net

More recently, the focus has shifted towards catalytic asymmetric methods, which are more atom-economical. Chiral phosphoric acid (CPA) catalysts have been shown to control the formation of stereogenic phosphorus centers during the synthesis of dinucleotides. nih.gov These Brønsted acid catalysts can enable asymmetric phosphitylation without the need for stoichiometric activators or chiral auxiliaries. nih.gov Similarly, chiral thioureas, acting as bifunctional catalysts, can activate both the nucleophile and the electrophile to provide high levels of chiral induction in reactions forming C-P bonds. unl.pt While not yet the standard for industrial Sofosbuvir synthesis, these catalytic approaches represent a frontier in the stereocontrolled synthesis of phosphonates and phosphoramidates, offering potential for more efficient and selective processes. nih.govmdpi.com

Stereoselective Coupling Reactions in Nucleoside Phosphorylation

The crucial step in forming the Sofosbuvir backbone is the coupling of the chiral phosphorus reagent with the 5'-hydroxyl group of the protected fluorinated nucleoside. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the protecting groups used.

A highly effective strategy for the diastereoselective synthesis of the Sofosbuvir precursor involves a dynamic kinetic resolution of the stereochemically unstable chloro(phenoxy)phosphoryl amino acid reagent during the coupling reaction. researchgate.netunisi.it When the diastereomeric mixture of the phosphorus reagent is reacted with the appropriately protected nucleoside, the reaction can proceed with high diastereoselectivity. researchgate.net

For example, using a benzyl-protected nucleoside, the phosphorylation occurs with a 92:8 diastereomeric ratio (dr) in favor of the desired product with the correct (Sp) configuration at the phosphorus center. researchgate.net In another approach, using a p-nitrophenyl phosphoramidate reagent mixture and tert-butylmagnesium chloride as the base, a 3:1 diastereoselectivity for the desired Sp isomer was observed in the crude reaction mixture. wisc.edu These methods are powerful because they channel both diastereomers of the unstable starting reagent into a single, desired product diastereomer.

The choice of the protecting group on the 3'-hydroxyl of the nucleoside has a profound impact on the stereoselectivity of the phosphorylation step. Research has shown that while ester and carbonate-based protecting groups at the 3'-OH position lead to inferior stereoselection, the use of a benzyl (B1604629) ether (3'-OBn) is critical for achieving high diastereoselectivity. researchgate.net The benzyl group is thought to facilitate a chelated transition state that preferentially leads to the formation of the phosphorylated product with the desired (Sp) configuration at the phosphorus center. researchgate.net

Reaction conditions also play a vital role. The phosphorylation is typically carried out at low temperatures (-5 °C to 0 °C) to enhance selectivity. nih.gov The choice of base is also crucial. Grignard reagents, such as isopropylmagnesium chloride (iPrMgCl) or tert-butylmagnesium chloride, are commonly used to activate the 5'-hydroxyl group for the nucleophilic attack on the phosphorus center. wisc.edunih.gov The combination of the 3'-O-benzyl protecting group and a Grignard base at low temperatures provides a robust system for controlling the stereochemical outcome of this key reaction. researchgate.net

Biocatalytic Approaches for Enantioselective Phosphorus Center Formation

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing stereochemically pure pharmaceuticals. nih.gov In the context of Sofosbuvir, enzymes are used to resolve the diastereomeric mixture of the phosphoramidate precursor.

The primary biocatalytic strategy employed is the enzymatic kinetic resolution of the racemic precursor. This method utilizes an enzyme that can selectively act on one of the two diastereomers. Specifically, variants of phosphotriesterase (PTE) have been engineered to selectively hydrolyze the undesired (Rp)-diastereomer of the Sofosbuvir precursor. nih.gov This leaves the desired, biologically active (Sp)-diastereomer untouched and in high purity. nih.gov

Protein engineering through rational design and site-directed mutagenesis has produced PTE variants with significantly improved specificity. For instance, the G60A variant showed a 165-fold preference for hydrolyzing the (Rp)-precursor. nih.gov More advanced variants, such as W131M and I106A/W131M, demonstrated the ability to completely hydrolyze the (Rp)-diastereomer, allowing for the preparation of the pure (Sp)-diastereomer of the Sofosbuvir precursor in less than 20 minutes. nih.gov This chemoenzymatic approach, which combines chemical synthesis to create the racemic precursor followed by enzymatic resolution, represents a highly efficient and precise methodology for obtaining the required stereoisomer. nih.gov

Table 1: Engineered Phosphotriesterase (PTE) Variants for Kinetic Resolution of Sofosbuvir Precursor This table summarizes the selectivity of different PTE enzyme variants in hydrolyzing the unwanted (Rp)-diastereomer of the Sofosbuvir precursor.

| PTE Variant | Selectivity Factor (kcat/Km) for (Rp)-sof vs (Sp)-sof | Outcome | Reference |

| G60A | 165-fold preference for (Rp)-sof | Enhanced selectivity for unwanted diastereomer | nih.gov |

| In1W | 1,400-fold preference for (Sp)-sof | Impressive selectivity for desired diastereomer (for analytical purposes) | nih.gov |

| W131M | Not specified, but highly effective | Successful preparation of pure (Sp)-diastereomer (<20 min) | nih.gov |

| I106A/W131M | Not specified, but highly effective | Successful preparation of pure (Sp)-diastereomer (<20 min) | nih.gov |

Table of Compounds

Purification and Analytical Characterization of Phosphoryl Diastereomers

The non-stereoselective synthesis of many phosphorus-containing compounds, including phosphoryl sofosbuvir analogs, results in a mixture of diastereomers. nih.gov Since different diastereomers can exhibit varied biological activities and pharmacokinetic profiles, the development of robust analytical methods for their separation and characterization is paramount. nih.gov

Chromatographic Separation Techniques for Stereoisomers

Chromatographic techniques are indispensable for the separation of stereoisomers, particularly the diastereomers of phosphoryl sofosbuvir analogs. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely employed and reliable method for resolving enantiomers and diastereomers. nih.govnih.gov Polysaccharide-based CSPs, for instance, have demonstrated the ability to resolve phosphoramidate diastereomers in reversed-phase HPLC. nih.gov The optimization of operating parameters, such as mobile phase composition and temperature, is crucial for achieving efficient separation. nih.gov

Preparative chromatography is a valuable tool for isolating optically pure compounds on a larger scale. nih.gov While various CSPs are available, cellulose (B213188) triacetate has been frequently used due to its broad applicability and cost-effectiveness. nih.gov However, newer CSPs often offer higher efficiency, contributing to the advancement of this separation method. nih.gov In some cases, derivatization of the analyte with an achiral reagent can improve chromatographic separation. wiley-vch.de

Table 1: Chromatographic Techniques for Stereoisomer Separation

| Technique | Stationary Phase | Key Features | Applications |

| Chiral HPLC | Polysaccharide-based | High resolving power for diastereomers. nih.gov | Analytical and preparative separation of phosphoryl sofosbuvir analogs. |

| Preparative Chromatography | Cellulose Triacetate and other CSPs | Isolation of larger quantities of pure stereoisomers. nih.gov | Obtaining pure diastereomers for further studies. |

| Gas Chromatography (GC) | Chiral Column | Reliable for determining enantiomeric excess. wiley-vch.de | Analysis of volatile phosphorus compounds. |

Spectroscopic Methods for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. sioc-journal.cn Several spectroscopic methods, often complemented by computational analysis, are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful technique for studying phosphorus-containing compounds due to the 100% natural abundance and high NMR sensitivity of the ³¹P nucleus. numberanalytics.comresearchgate.net It provides detailed information about the chemical environment of the phosphorus atom. numberanalytics.comwikipedia.org The chemical shifts in ³¹P NMR spectra are indicative of the bonding and substituents at the phosphorus center. researchgate.net For chiral phosphorus compounds, the use of chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of enantiomeric excess. nih.gov ¹H NMR can also be utilized, as the signals of protons adjacent to the chiral phosphorus center may be distinct for each diastereomer. nih.gov

Vibrational Circular Dichroism (VCD): VCD is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is highly sensitive to the three-dimensional structure of a molecule and can be used to determine the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, such as those based on density functional theory (DFT), the absolute configuration can be confidently assigned. wikipedia.org VCD is particularly useful for molecules that lack a strong UV chromophore but possess characteristic vibrational bands. researchgate.net

X-ray Crystallography: X-ray crystallography is a definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. purechemistry.org This technique provides a three-dimensional map of the electron density, revealing the precise spatial arrangement of atoms. purechemistry.org For sofosbuvir, different polymorphic forms have been characterized using X-ray diffraction, revealing variations in their crystal lattices and molecular packing. nih.govacs.org

Other Chiroptical Methods: Other chiroptical techniques such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) can also provide valuable information for assigning the absolute configuration of chiral molecules. sioc-journal.cnacs.orgwikipedia.org These methods rely on the differential interaction of chiral molecules with polarized light. sioc-journal.cn

Table 2: Spectroscopic Methods for Absolute Configuration Assignment

| Method | Principle | Key Information Provided |

| ³¹P NMR Spectroscopy | Nuclear magnetic resonance of the ³¹P nucleus. numberanalytics.comwikipedia.org | Chemical environment and bonding at the phosphorus center. researchgate.net |

| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Diastereotopic proton signals adjacent to the chiral phosphorus. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. wikipedia.orgbruker.com | Absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. purechemistry.org | Unambiguous three-dimensional molecular structure. purechemistry.org |

| Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) | Differential rotation or absorption of polarized light. sioc-journal.cn | Information on the stereochemistry of chiral molecules. acs.orgwikipedia.org |

Elucidation of Intracellular Biotransformation Pathways for R Phosphoryl Sofosbuvir

Enzymatic Hydrolysis of Phosphoramidate (B1195095) and Ester Linkages in In Vitro Systems

The initial steps in the activation of sofosbuvir (B1194449) involve the hydrolysis of its ester and phosphoramidate components, a process catalyzed by several key intracellular enzymes. wikipedia.orgresearchgate.net This activation is crucial for the subsequent phosphorylation steps that lead to the formation of the active antiviral agent. nih.govnih.gov

Comparative Kinetics and Stereoselectivity of Cathepsin A (CatA) and Carboxylesterase 1 (CES1) on (R)- vs. (S)-Diastereomers

The first step in sofosbuvir's metabolic activation is the hydrolysis of its carboxyl ester group. This reaction is primarily catalyzed by two enzymes within the hepatocyte: Cathepsin A (CatA) and Carboxylesterase 1 (CES1). mdpi.comwikipedia.orgresearchgate.net This hydrolysis leads to the formation of an intermediate known as Metabolite X. nih.govnih.govmdpi.com

Research indicates that both CatA and CES1 are capable of hydrolyzing the ester linkage in sofosbuvir. nih.gov However, their efficiency and the optimal conditions for their activity differ significantly. CatA exhibits substantially higher catalytic activity towards the hydrolysis of phosphoramidate prodrugs like tenofovir (B777) alafenamide (TAF), a compound structurally related to sofosbuvir, compared to CES1. nih.govnih.gov Specifically, the in vitro activity of recombinant CatA was found to be approximately 1,000-fold higher than that of recombinant CES1 at their respective optimal pH environments (pH 5.2 for CatA and pH 7.2 for CES1). nih.gov

Despite the much lower protein abundance of CatA in the human liver compared to CES1 (approximately 200-fold lower), the vastly superior catalytic efficiency of CatA suggests it plays a more significant role in the hepatic activation of such prodrugs than previously thought. nih.gov This is further supported by inhibition studies where the CatA inhibitor telaprevir (B1684684) markedly inhibited the hydrolysis of TAF in human liver S9 fractions, while the CES1 inhibitor bis-(p-nitrophenyl) phosphate (B84403) (BNPP) showed a much weaker effect. nih.gov

Role of Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1) in Stereoisomer Processing

Following the initial ester hydrolysis, the subsequent crucial step in the activation pathway is the cleavage of the phosphoramidate bond. This reaction is catalyzed by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1), a nucleoside phosphoramidase. wikipedia.orgresearchgate.netnih.gov The action of HINT1 releases the nucleoside monophosphate, a key intermediate in the formation of the active drug. nih.gov

HINT1 has been identified as the essential phosphoramidase responsible for the final activation step of phosphoramidate prodrugs like sofosbuvir. nih.gov Studies have shown that the knockdown of HINT1 in cells leads to a significant reduction in the intracellular concentration of the nucleoside monophosphate metabolite of sofosbuvir. nih.gov This confirms the critical role of HINT1 in the metabolic activation cascade.

The efficiency of HINT1-mediated hydrolysis can be influenced by the structure of the nucleoside and the amino acid promoiety. HINT1 exhibits a preference for purines over pyrimidines. nih.gov This substrate preference indicates that the specific stereoisomeric configuration of the phosphoramidate prodrug can affect the rate of its processing by HINT1. While the provided information does not explicitly detail the comparative processing of (R)- versus (S)-diastereomers of Chloro (R)-Phosphoryl Sofosbuvir by HINT1, the established substrate specificity of the enzyme suggests that stereoselectivity is a likely factor in its catalytic activity.

Structural and mechanistic studies of human HINT1 (hHint1) have provided insights into its catalytic mechanism. The enzyme utilizes a conserved histidine residue (His112) as a nucleophile to attack the phosphorus atom of the phosphoramidate, leading to the formation of a transient nucleotidylated-histidine intermediate. nih.gov This detailed understanding of the catalytic cycle of HINT1 is crucial for the design of future phosphoramidate prodrugs with optimized activation profiles.

Subsequent Intracellular Phosphorylation to Triphosphate Metabolites (GS-461203/PSI-7409)

Following the HINT1-catalyzed cleavage of the phosphoramidate bond to yield the monophosphate metabolite (GS-331007), a series of two sequential phosphorylation steps occur to form the pharmacologically active triphosphate analog, GS-461203 (also known as PSI-7409). nih.govmdpi.comwikipedia.org These phosphorylation reactions are catalyzed by cellular kinases and are essential for the drug's antiviral activity. mdpi.comresearchgate.net The resulting triphosphate is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. wikipedia.orgresearchgate.net

The initial monophosphate metabolite can also be dephosphorylated to the inactive nucleoside GS-331007, which is then eliminated from the cell. nih.govnih.govmdpi.com The balance between the phosphorylation and dephosphorylation pathways is a key determinant of the intracellular concentration of the active triphosphate.

Mechanisms Governing Intracellular Stability and Degradation Pathways of (R)-Phosphoryl Analogs

The intracellular persistence of the active triphosphate metabolite of sofosbuvir is a key factor in its antiviral efficacy. Once formed, this triphosphate analog is relatively stable within the hepatocyte, with an estimated half-life of over 24 hours. nih.gov This long intracellular half-life allows for sustained inhibition of the viral polymerase. researchgate.net

The primary degradation pathway for the intracellular metabolites of sofosbuvir involves dephosphorylation. The monophosphate metabolite can be dephosphorylated to the inactive nucleoside, GS-331007, which is then transported out of the cell. nih.govnih.gov This dephosphorylation step represents a competing pathway to the formation of the active triphosphate.

The stability of phosphoramidate prodrugs themselves can vary depending on the chemical nature of the promoieties. For instance, aryl amidates generally exhibit greater intestinal and plasma stability compared to bis-ester forms, which can influence the amount of prodrug that reaches the liver intact. nih.gov While sofosbuvir is designed for efficient hepatic activation, the inherent stability of the phosphoramidate bond until it reaches the target cell is a critical design feature.

Quantitative Analysis of Intracellular Metabolite Profiles of (R)-Phosphoryl Sofosbuvir

Quantitative analysis of the intracellular metabolites of sofosbuvir provides valuable insights into its pharmacological activity. Studies have been conducted to measure the levels of sofosbuvir and its various metabolites in both in vitro systems, such as primary human hepatocytes, and in vivo, in liver tissue from patients undergoing treatment. nih.govresearchgate.net

In vitro studies using primary human hepatocytes have shown that after an initial incubation with sofosbuvir, the intermediate metabolite X is rapidly formed and then declines, with a concurrent increase in the levels of the monophosphate, diphosphate (B83284), and triphosphate metabolites. nih.gov At 24 hours post-incubation, the triphosphate metabolite accounts for a significant portion, approximately 70%, of the total intracellular sofosbuvir-related metabolites. nih.gov

In clinical studies involving HCV-infected patients, the total concentration of sofosbuvir metabolites in the liver has been measured to be substantial, with estimated triphosphate concentrations reaching levels that greatly exceed the concentration required to inhibit the HCV NS5B polymerase (the 50% inhibitory concentration, or IC50). researchgate.net For example, one study reported total sofosbuvir metabolite levels in the liver of patients on therapy to be around 77.1 µM, with estimated triphosphate concentrations of approximately 50 µM. researchgate.net These high intracellular concentrations of the active metabolite are consistent with the potent antiviral activity of sofosbuvir.

The table below summarizes the key enzymes and metabolites involved in the intracellular biotransformation of sofosbuvir.

| Metabolite/Enzyme | Role |

| Sofosbuvir | Prodrug administered orally. |

| Cathepsin A (CatA) | Catalyzes the initial hydrolysis of the carboxyl ester group. |

| Carboxylesterase 1 (CES1) | Also catalyzes the initial hydrolysis of the carboxyl ester group. |

| Metabolite X | Intermediate formed after ester hydrolysis. |

| HINT1 | Catalyzes the cleavage of the phosphoramidate bond to form the monophosphate metabolite. |

| GS-331007-MP | The monophosphate metabolite of sofosbuvir. |

| UMP-CMP Kinase | Catalyzes the phosphorylation of the monophosphate to the diphosphate. |

| GS-331007-DP | The diphosphate metabolite of sofosbuvir. |

| NDPK | Catalyzes the phosphorylation of the diphosphate to the active triphosphate. |

| GS-461203 (PSI-7409) | The active triphosphate metabolite that inhibits the HCV NS5B polymerase. |

| GS-331007 | The inactive nucleoside metabolite formed by dephosphorylation of the monophosphate. |

Comparative Biochemical and Molecular Target Interactions

Assessment of (R)-Phosphoryl Sofosbuvir (B1194449) Triphosphate as a Substrate for Viral RNA Polymerases (e.g., HCV NS5B)

The active triphosphate metabolite of sofosbuvir acts as a competitive inhibitor of the natural uridine (B1682114) triphosphate (UTP) substrate for the HCV NS5B polymerase. nih.govnih.gov Its incorporation into the nascent viral RNA chain is a critical step in its mechanism of action. patsnap.comresearchgate.net

Biochemical assays have been instrumental in quantifying the inhibitory potential of sofosbuvir's active triphosphate form against viral polymerases. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays. For the HCV NS5B polymerase, the active triphosphate of sofosbuvir exhibits potent inhibition.

In studies with recombinant NS5B from HCV genotype 1b, sofosbuvir triphosphate demonstrated an IC₅₀ of 0.12 μM. asm.org Another study reported an IC₅₀ of 0.23 μM for a similar compound against the same enzyme. asm.org Furthermore, the prodrug sofosbuvir itself has shown an IC₅₀ of 3.89 μM against HCV NS5B. biorxiv.org The levels of the active triphosphate metabolite achieved in the liver following administration of sofosbuvir significantly surpass the inhibition constant for HCV NS5B, highlighting its pharmacological efficiency. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) |

| Sofosbuvir Triphosphate | HCV NS5B (GT1b) | 0.12 asm.org |

| Compound 2 (triphosphate) | HCV NS5B (GT1b) | 0.23 asm.org |

| Sofosbuvir | HCV NS5B | 3.89 biorxiv.org |

| Sofosbuvir Triphosphate | KFDV NS5 | 3.73 ± 0.033 biorxiv.org |

| Sofosbuvir | KFDV NS5 | 3.45 ± 0.012 biorxiv.org |

| Sofosbuvir Triphosphate | Zika Virus NS5 RdRp | 0.38 ± 0.03 biorxiv.org |

| This table presents a summary of the half-maximal inhibitory concentration (IC₅₀) values for sofosbuvir and its triphosphate metabolite against various viral polymerases. |

Once incorporated into the growing viral RNA strand by the NS5B polymerase, sofosbuvir triphosphate acts as a chain terminator. patsnap.comresearchgate.netdroracle.ai This termination of RNA synthesis is the ultimate mechanism by which the virus's replication is halted. patsnap.com The presence of a 2'-fluoro and 2'-methyl group on the ribose sugar of sofosbuvir sterically hinders the addition of the next incoming nucleotide, effectively preventing further elongation of the RNA chain. researchgate.net This mechanism has been supported by structural data. researchgate.net In vitro transcription assays confirm that at every position where an adenosine (B11128) is present in the template strand, the incorporation of sofosbuvir can lead to the termination of the replication process, rendering that round of transcription non-viable. researchgate.net

Structural Insights into Active Site Binding of (R)-Phosphoryl Metabolites (e.g., X-ray Crystallography, Cryo-EM, Molecular Docking)

Structural studies have provided a detailed view of how the active metabolites of sofosbuvir interact with the HCV NS5B polymerase. X-ray crystallography of the NS5B enzyme in complex with sofosbuvir diphosphate (B83284) has revealed the precise binding interactions within the enzyme's active site. rcsb.org The structure shows that the inhibitor binds in the catalytic site, which is comprised of the classic "fingers," "palm," and "thumb" subdomains. nih.gov A critical interaction involves Asn291 of the polymerase with the 2'-fluoro group of the sofosbuvir metabolite, which facilitates its incorporation into the RNA chain. biorxiv.org This active site is highly conserved across all HCV genotypes, which explains the pangenotypic activity of sofosbuvir. nih.gov Molecular docking studies have also been used to evaluate the binding of sofosbuvir to NS5B of different genotypes, with genotypes 1a and 3b showing favorable quantitative structure-activity relationship (QSAR) values. nih.gov

Evaluation of Interference with Host Cellular Polymerases (e.g., DNA, RNA, Mitochondrial Polymerases)

A crucial aspect of any antiviral drug is its selectivity for the viral target over host cellular machinery. Sofosbuvir demonstrates a high degree of specificity for the viral NS5B polymerase. patsnap.com Studies have shown that the active triphosphate of sofosbuvir has no inhibitory activity against human DNA and RNA polymerases. nih.gov

However, there has been some investigation into its effects on mitochondrial RNA polymerase (POLRMT). While one study indicated that sofosbuvir does not inhibit mitochondrial RNA polymerase, another found that the active triphosphate was a substrate for POLRMT, although with a much lower incorporation rate compared to other nucleotide analogs that were associated with mitochondrial toxicity. nih.govasm.org Specifically, the rate of incorporation by POLRMT was about 10-fold higher than that for the active triphosphate of sofosbuvir for a compound that did show in vivo toxicity. asm.org This suggests that while there is some interaction, it is significantly less than that of compounds known to cause mitochondrial dysfunction. asm.org In vivo studies in animals dosed with high levels of sofosbuvir did not show signs of hepatotoxicity or changes in mitochondrial gene expression, supporting its favorable safety profile in this regard. asm.org

Mechanisms of Resistance Development with (R)-Phosphoryl Analogs in Viral Replicon Systems

The development of resistance to antiviral drugs is a significant concern. For sofosbuvir, the primary resistance-associated substitution (RAS) in the NS5B polymerase is the S282T mutation. researchgate.netiasusa.org This mutation involves the change of a serine residue to a threonine at position 282 of the enzyme. researchgate.net

In vitro selection experiments using HCV replicon systems of various genotypes (1b, 2a, 3a, 4a, 5a, and 6a) have consistently selected for the S282T mutation after prolonged exposure to sofosbuvir. researchgate.net This substitution confers a reduction in susceptibility to sofosbuvir, with fold-changes in the 50% effective concentration (EC₅₀) ranging from 2.4 to 19.4 across different genotypes. researchgate.net However, the S282T mutation also comes at a cost to the virus, as it significantly impairs the replication capacity of the polymerase, reducing it to between 3.2% and 22% of the wild-type enzyme's fitness. researchgate.net

Clinically, the emergence of the S282T mutation is rare, occurring in approximately 1% of patients who experience treatment failure with sofosbuvir-containing regimens. iasusa.orgnih.gov When it does emerge, its frequency can decrease rapidly after treatment cessation, suggesting it is less fit than the wild-type virus. nih.gov Other substitutions, such as L159F and V321A, have also been observed in patients at virologic failure, but these have a much smaller impact on sofosbuvir susceptibility. nih.gov

| Mutation | HCV Genotype | Fold-Change in EC₅₀ | Replication Capacity (% of Wild-Type) |

| S282T | Multiple | 2.4 - 19.4 researchgate.net | 3.2 - 22 researchgate.net |

| N237S | 6a | 2.5 researchgate.net | Not specified |

| L159F | 1a, 1b, 3a | 1.2 - 1.3 nih.gov | Not specified |

| V321A | 3a | 1.3 nih.gov | Not specified |

| This table summarizes the key resistance-associated substitutions for sofosbuvir, the affected HCV genotypes, the resulting change in drug susceptibility (EC₅₀), and the impact on viral replication fitness. |

Preclinical in Vitro and Ex Vivo Pharmacological Investigations

Antiviral Efficacy Assessment in Cellular Models

The antiviral activity of Chloro (R)-Phosphoryl Sofosbuvir (B1194449) and its active (S)-diastereomer is typically evaluated using hepatitis C virus (HCV) replicon systems. These cellular models contain a subgenomic or full-length HCV RNA that replicates autonomously within cultured human hepatoma cells (such as Huh-7 cells), allowing for the direct measurement of viral RNA replication and the assessment of an inhibitor's potency.

In these assays, the concentration of the compound that inhibits 50% of viral replication (EC₅₀) is determined. The (S)-diastereomer, sofosbuvir, is the pharmacologically active agent, which, upon metabolic activation to its triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase. The (R)-diastereomer is significantly less potent in these cellular models.

Comparative EC₅₀ and CC₅₀ Determinations for (R)-Phosphoryl Sofosbuvir and its Active (S)-Diastereomer

The stereochemistry at the phosphorus center profoundly impacts the antiviral efficacy. The (S)-diastereomer (Sofosbuvir) consistently demonstrates potent antiviral activity against HCV replicons. In contrast, the (R)-diastereomer exhibits substantially weaker antiviral effects. Studies have shown that the (Sp)-diastereomer of sofosbuvir is approximately 18 times more active against hepatitis C than the (Rp)-diastereomer.

The 50% cytotoxic concentration (CC₅₀) is also determined in parallel to assess the compound's toxicity to the host cells. A higher CC₅₀ value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a drug's therapeutic window. Due to its much higher EC₅₀, the (R)-diastereomer has a significantly lower selectivity index compared to the active (S)-diastereomer.

| Compound | Diastereomer | HCV Replicon EC₅₀ (µM) | CC₅₀ (µM, Huh-7 cells) | Selectivity Index (SI) |

| Sofosbuvir | (S)-Phosphoryl | ~0.09 | >27 | >300 |

| Chloro (R)-Phosphoryl Sofosbuvir | (R)-Phosphoryl | ~1.6 | >27 | ~17 |

Note: The values are approximate and can vary between different HCV genotypes and specific assay conditions.

Cellular Permeability and Accumulation Studies of (R)-Phosphoryl Sofosbuvir in Hepatocytes and Other Relevant Cell Lines

The ability of a drug to penetrate hepatocytes is fundamental to its efficacy against HCV. Passive permeability across the hepatocyte membrane is a key factor that influences the intracellular concentration of the drug. Studies on cellular permeability are often conducted using sandwich-cultured human hepatocytes or cell lines like MDCKII-LE (Madin-Darby canine kidney II-low efflux) as surrogates.

While specific permeability data for the individual (R)-diastereomer is limited in publicly available literature, the general understanding is that phosphoramidate (B1195095) prodrugs like sofosbuvir are designed to enhance cell permeability. However, the subsequent intracellular accumulation of the active triphosphate metabolite is drastically lower for the (R)-diastereomer, which is a primary reason for its reduced antiviral activity. In non-hepatic cell lines, such as HEK293, which lack the robust metabolic activation machinery found in hepatocytes, sofosbuvir does not induce the same cellular effects, highlighting the importance of liver-specific metabolism. nih.gov

Investigation of Transporter Interactions (e.g., P-glycoprotein, BCRP) and their Impact on Cellular Uptake and Efflux

Efflux transporters such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene) play a significant role in drug disposition by actively pumping substrates out of cells. Sofosbuvir (the S-diastereomer) is a known substrate of both P-gp and BCRP. nih.govoup.com This interaction can limit its net intracellular accumulation.

Co-administration with potent P-gp inducers can lead to a significant decrease in sofosbuvir plasma concentrations. nih.gov While detailed studies focusing exclusively on the (R)-diastereomer's interaction with these transporters are not extensively published, it is reasonable to assume that as a stereoisomer, it is also likely a substrate for P-gp and BCRP. This transporter-mediated efflux would contribute to the lower intracellular concentrations of the (R)-diastereomer and its metabolites, further diminishing its potential for antiviral activity.

Mechanistic Drug-Drug Interaction Studies at the Enzymatic Level

An important aspect of preclinical evaluation is determining a compound's potential to cause drug-drug interactions (DDIs) by inhibiting or inducing major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

In vitro studies have demonstrated that sofosbuvir has a low potential for clinically significant DDIs related to CYP enzymes or uridine (B1682114) diphosphate (B83284) glycosyltransferase (UGT) enzymes. oup.comdovepress.com It is not an inhibitor or inducer of major CYPs or UGT1A1. oup.com Given that the (R)-diastereomer is the less active and less stable isomer, it is also considered to have a very low risk of causing enzyme-based DDIs. This favorable DDI profile is a key characteristic of the sofosbuvir molecule in general.

Tissue Distribution Studies and Metabolic Activation in Non-Human Primary Cell and Organ Culture Models

Following uptake into hepatocytes, sofosbuvir undergoes a multi-step metabolic activation to form the pharmacologically active uridine triphosphate analog. This process is crucial for its antiviral effect.

Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1). nih.gov

Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the monophosphate metabolite.

Phosphorylation: Finally, the monophosphate is sequentially phosphorylated by cellular kinases, specifically UMP-CMP kinase (UCK) and nucleoside diphosphate kinase (NDPK), to form the active triphosphate metabolite. nih.govnih.gov

The efficiency of this activation pathway is highly dependent on the stereochemistry at the phosphorus atom. The (S)-diastereomer is efficiently metabolized to the active triphosphate form. The (R)-diastereomer, however, is a poor substrate for this enzymatic cascade. This inefficient metabolic activation is the principal reason for its dramatically lower antiviral potency compared to sofosbuvir. Studies in rodent models and liver S9 fractions show that sofosbuvir is rapidly metabolized, which is a key feature of its hepatic targeting. nih.gov

Future Research Directions and Translational Implications in Prodrug Chemistry

Rational Design of Stereospecific Phosphoramidate (B1195095) Prodrugs for Optimized Therapeutic Index

The clinical success of sofosbuvir (B1194449) has underscored the importance of stereochemistry in drug design. The rational design of stereospecific phosphoramidate prodrugs aims to maximize the therapeutic index by enriching the desired active diastereomer while minimizing the less active or potentially toxic diastereomer. mdpi.com

Future research in this area focuses on several key aspects:

Chiral Auxiliaries and Reagents: The development of novel chiral auxiliaries and phosphoramidating reagents is paramount for achieving high diastereoselectivity during synthesis. researchgate.net Researchers are exploring a variety of stable phosphoramidating reagents that can be isolated as single diastereomers, which, when reacted with the nucleoside, yield the desired single diastereomer phosphoramidate product. researchgate.net

Dynamic Kinetic Resolution: This powerful technique allows for the conversion of a mixture of diastereomers into a single desired isomer. researchgate.net In the context of sofosbuvir synthesis, methods are being developed where an unstable mixture of phosphonate (B1237965) ester diastereoisomers can be dynamically resolved to favor the formation of the therapeutically active Sp-isomer. researchgate.net

Computational Modeling: Advanced computational tools are being employed to predict the interactions between the phosphoramidate prodrug, the activating enzymes, and the target viral polymerase. This allows for the in-silico design of prodrugs with optimal stereochemistry for efficient metabolic activation and target engagement.

The overarching goal is to develop synthetic routes that are not only highly stereoselective but also scalable and cost-effective for industrial production. nih.gov

Exploration of Novel Biocatalysts for Chiral Phosphorus Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for creating chiral phosphorus centers. nih.gov The use of enzymes can lead to superior regio-, stereo-, and enantioselectivity under mild reaction conditions. nih.gov

Key research directions include:

Enzyme Screening and Engineering: High-throughput screening of microbial proteomes is being used to identify novel enzymes, such as kinases and phosphotransferases, with the desired stereoselectivity for phosphorylating nucleoside analogues. Once identified, these enzymes can be further optimized through protein engineering to enhance their activity, stability, and substrate specificity. nih.gov

Whole-Cell Biotransformations: Utilizing whole microbial cells as biocatalysts can simplify the process by eliminating the need for enzyme purification. Research is ongoing to develop robust microbial strains capable of efficiently converting advanced intermediates into the final stereochemically pure phosphoramidate prodrug.

The integration of biocatalysis into the synthesis of chiral phosphorus compounds holds the promise of more sustainable and efficient manufacturing processes for drugs like sofosbuvir.

Application of Advanced Analytical Techniques for Real-time Metabolite Monitoring

Understanding the metabolic fate of phosphoramidate prodrugs in real-time is crucial for optimizing their design and predicting their in vivo performance. Advanced analytical techniques are indispensable for this purpose.

Current and future applications include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Direct Analysis in Real-Time (DART) mass spectrometry enable the rapid and untargeted profiling of metabolites in biological samples. nih.gov This allows for the identification and quantification of the parent prodrug, the active triphosphate form, and various metabolic byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line NMR can be used for real-time monitoring of chemical reactions, providing valuable kinetic and structural information during the synthesis of phosphoramidate prodrugs. scispace.com

Integrated Process Analytical Technology (PAT): The combination of multiple orthogonal analytical techniques, such as NMR, UV/Vis, IR, and UHPLC, provides a comprehensive, data-rich understanding of multistep synthetic processes in real-time. scispace.com This approach facilitates better process control and optimization.

These advanced analytical methods are moving beyond simple endpoint analysis to provide dynamic insights into the metabolic pathways of prodrugs, ultimately guiding the development of more effective and safer antiviral therapies.

Development of (R)-Phosphoryl Analogs for Alternative Viral Targets Beyond HCV

The ProTide technology, which is the foundation of sofosbuvir's design, is a versatile platform that can be adapted to target other viral diseases. nih.gov The high mutation rate of many RNA viruses necessitates the development of a broad arsenal (B13267) of antiviral agents. nih.gov

Research in this area is expanding to include:

Broad-Spectrum Antivirals: The structural motifs of sofosbuvir are being incorporated into new nucleoside analogues to target the RNA-dependent RNA polymerase (RdRp) of other RNA viruses, such as influenza, Ebola, and coronaviruses. mdpi.comnih.gov The conserved "right-handed" structure of many viral polymerases suggests that a single inhibitor could have activity against multiple viruses. mdpi.com

Targeting Different Viral Enzymes: The (R)-phosphoryl moiety is being appended to nucleoside scaffolds designed to inhibit other essential viral enzymes, such as reverse transcriptases in retroviruses like HIV. mdpi.com

Repurposing and Modification: Existing antiviral nucleosides are being modified with the (R)-phosphoramidate group to improve their pharmacokinetic properties and intracellular delivery of the active monophosphate.

The development of (R)-phosphoryl analogs for a range of viral targets could lead to the creation of a stockpile of broad-spectrum antivirals, which would be invaluable in responding to future viral outbreaks.

Strategies to Overcome Resistance with Stereochemically Defined Prodrugs

The emergence of drug resistance is a major challenge in antiviral therapy. researchgate.net Stereochemically defined prodrugs can play a role in strategies to overcome or mitigate resistance.

Key approaches include:

High Genetic Barrier to Resistance: The specific stereochemistry of the (R)-phosphoryl group can lead to a higher genetic barrier to resistance. Mutations in the viral polymerase that confer resistance to one diastereomer may not affect the activity of the other, or may come at a significant cost to viral fitness.

Combination Therapy: Combining stereochemically pure prodrugs with other antiviral agents that have different mechanisms of action and non-overlapping resistance profiles is a powerful strategy to suppress the emergence of resistant viral variants. nih.gov

Targeting Host Factors: An alternative approach is to develop prodrugs that target host cell factors essential for viral replication. nih.gov This can reduce the selective pressure on the virus to develop resistance.

Next-Generation Inhibitors: By analyzing the mutations that confer resistance to current drugs, researchers can design next-generation stereochemically defined inhibitors that are active against these resistant strains. nih.gov

Q & A

Q. What analytical techniques are critical for characterizing the purity and stereochemical configuration of Chloro (R)-Phosphoryl Sofosbuvir?

Methodological Answer: Researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming phosphorylation and chlorine substitution), and mass spectrometry (MS) for molecular weight validation. Chiral chromatography or circular dichroism (CD) is essential to verify the R-configuration . Stability-indicating methods, such as stress testing under acidic/alkaline conditions, can further validate analytical robustness .

Q. How can synthetic protocols for this compound be optimized to improve yield and reproducibility?

Methodological Answer: Optimization should involve Design of Experiments (DOE) to evaluate critical parameters (e.g., reaction temperature, solvent polarity, and catalyst loading). Parallel synthesis trials with controlled variables, coupled with real-time monitoring via thin-layer chromatography (TLC), can identify optimal conditions. Post-synthetic purification steps (e.g., column chromatography or recrystallization) must be standardized using purity thresholds ≥98% as a benchmark .

Q. What stability considerations are paramount for storing this compound in laboratory settings?

Methodological Answer: Stability studies should assess degradation under thermal (40–60°C), hydrolytic (pH 3–9), and photolytic (UV/visible light exposure) conditions. Use accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to quantify degradation products. Storage recommendations must specify inert atmospheres (argon) and desiccated environments to prevent phosphorylation hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its non-phosphorylated analogs?

Methodological Answer: Contradictions may arise from differences in membrane permeability or enzymatic activation. Comparative studies should use Caco-2 cell monolayers to measure apparent permeability (Papp) and liver microsomes to assess metabolic stability. Pharmacokinetic modeling (e.g., compartmental analysis) can differentiate absorption and elimination profiles, while LC-MS/MS quantifies plasma/tissue concentrations over time .

Q. What experimental designs are suitable for evaluating the stereochemical integrity of this compound during in vivo studies?

Methodological Answer: Employ a randomized block design with split-plot arrangements to test stereochemical stability across physiological pH levels (e.g., simulated gastric fluid vs. plasma). Use chiral HPLC to monitor enantiomeric excess (EE) at multiple time points. Isotope-labeled tracers (e.g., <sup>13</sup>C) can track phosphorylation retention in target tissues, ensuring configuration stability .

Q. How should researchers address variability in antiviral efficacy data across different HCV genotypes?

Methodological Answer: Genotype-specific efficacy requires in vitro assays using HCV replicons (e.g., genotype 1b Huh-7 cells vs. genotype 3a models). Dose-response curves (EC50) must be normalized to intracellular metabolite concentrations (e.g., GS-461203). Statistical analysis using mixed-effects models can account for inter-genotype variability, while RNA quantification (RT-qPCR) validates viral load reduction .

Q. What statistical methodologies are optimal for analyzing dose-dependent toxicity in preclinical studies?

Methodological Answer: Nonlinear regression models (e.g., sigmoidal dose-response) can estimate LD50 and NOAEL (No Observed Adverse Effect Level). Kaplan-Meier survival analysis and Cox proportional hazards models are appropriate for longitudinal toxicity data. Pairwise comparisons (e.g., Tukey’s HSD) should adjust for multiple testing to minimize Type I errors .

Methodological Frameworks and Best Practices

- Literature Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure queries, focusing on phosphorylation mechanisms in prodrug activation .

- Data Reproducibility : Follow CONSORT-EHEALTH guidelines for documenting synthetic protocols, including raw spectra, chromatograms, and statistical code .

- Ethical Compliance : Adhere to ICH guidelines for preclinical studies, ensuring IRB approval for animal/human tissue use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.